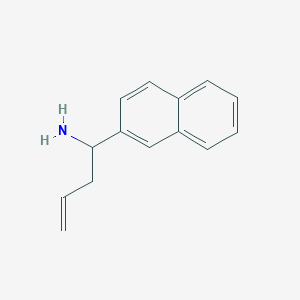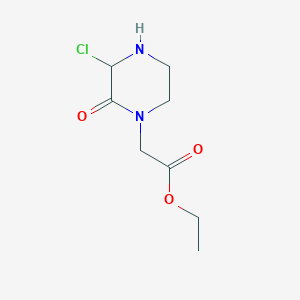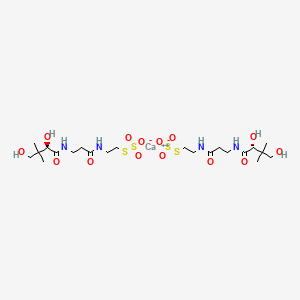
1-Naphthalen-2-ylbut-3-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalen-2-ylbut-3-en-1-amine is an organic compound with the molecular formula C14H15N It consists of a naphthalene ring system attached to a butenylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Naphthalen-2-ylbut-3-en-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-naphthylamine with but-3-en-1-ol under acidic conditions to form the desired product. Another method includes the use of a Grignard reagent, where 2-naphthylmagnesium bromide reacts with but-3-en-1-amine to yield the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Naphthalen-2-ylbut-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-2-ylbut-3-en-1-one.
Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, forming naphthalen-2-ylbutan-1-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as sulfonamides or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used under basic conditions to form amides or sulfonamides.
Major Products:
Oxidation: Naphthalen-2-ylbut-3-en-1-one.
Reduction: Naphthalen-2-ylbutan-1-amine.
Substitution: Various amides and sulfonamides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Naphthalen-2-ylbut-3-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthalen-2-ylbut-3-en-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The naphthalene ring system can interact with hydrophobic regions of proteins, potentially altering their activity. These interactions can affect pathways involved in cell signaling, metabolism, and other biological processes.
Vergleich Mit ähnlichen Verbindungen
1-Naphthalen-2-ylbutan-1-amine: Similar structure but with a saturated butyl chain.
2-Naphthalenemethanamine: Contains a methylene bridge instead of a butenyl chain.
Naphthalene-2-ylamine: Lacks the butenyl chain, consisting only of the naphthalene ring and amine group.
Uniqueness: 1-Naphthalen-2-ylbut-3-en-1-amine is unique due to its unsaturated butenyl chain, which imparts different chemical reactivity and potential biological activity compared to its saturated or shorter-chain analogs. This
Eigenschaften
Molekularformel |
C14H15N |
|---|---|
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
1-naphthalen-2-ylbut-3-en-1-amine |
InChI |
InChI=1S/C14H15N/c1-2-5-14(15)13-9-8-11-6-3-4-7-12(11)10-13/h2-4,6-10,14H,1,5,15H2 |
InChI-Schlüssel |
NQRQKHFRLBZQTH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(C1=CC2=CC=CC=C2C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)










![16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13743484.png)
